molecular formula C28H22FN3O5 B10784831 (+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid

(+)-3-[1-(2-fluorophenyl)-2,3-dihydro-3-(3-isoquinolinyl)carbonylamino-6-methoxy-2-oxo-1H-indol-3-yl]propionic acid

Cat. No.: B10784831
M. Wt: 499.5 g/mol
InChI Key: FWKBYINAHAXZOF-UHFFFAOYSA-N
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Description

Z-203, also known as (2-fluorophenyl)-2,3-dihydro-3-[(3-isoquinolinylcarbonyl)amino]-6-methoxy-2-oxo-l-H-indole-3-propanoate, is a small molecule drug initially developed by Mitsubishi Tanabe Pharma Corporation. It acts as an antagonist of the cholecystokinin receptor, specifically targeting the type 1 cholecystokinin receptor. This compound has been investigated for its potential therapeutic applications in digestive system disorders, particularly pancreatitis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-203 involves several key steps:

    Condensation Reaction: The condensation of a precursor compound with isoquinoline-3-carboxylic acid in the presence of diethyl cyanophosphonate and 1-hydroxybenzotriazole in dimethylformamide yields a carboxamide intermediate.

    Esterification: This intermediate is then treated with hydrochloric acid in methanol to form a propionic ester.

    Hydrolysis: Finally, the propionic ester is hydrolyzed with sodium hydroxide to produce Z-203.

Industrial Production Methods

While specific industrial production methods for Z-203 are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Z-203 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydrogenated forms of Z-203 .

Scientific Research Applications

Z-203 has been extensively studied for its applications in various scientific fields:

Mechanism of Action

Z-203 exerts its effects by binding to the type 1 cholecystokinin receptor, acting as an antagonist. This binding inhibits the action of cholecystokinin, a hormone involved in digestive processes. The molecular targets of Z-203 include specific regions within the cholecystokinin receptor, particularly the allosteric pocket. This interaction prevents the receptor from activating downstream signaling pathways, thereby reducing pancreatic exocrine secretion and alleviating symptoms of pancreatitis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Z-203

Z-203 is unique due to its high selectivity for the type 1 cholecystokinin receptor, exhibiting minimal binding to the type 2 cholecystokinin receptor. This selectivity makes it a valuable tool for studying the specific roles of cholecystokinin receptors in various physiological and pathological conditions .

Properties

Molecular Formula

C28H22FN3O5

Molecular Weight

499.5 g/mol

IUPAC Name

3-[1-(2-fluorophenyl)-3-(isoquinoline-3-carbonylamino)-6-methoxy-2-oxoindol-3-yl]propanoic acid

InChI

InChI=1S/C28H22FN3O5/c1-37-19-10-11-20-24(15-19)32(23-9-5-4-8-21(23)29)27(36)28(20,13-12-25(33)34)31-26(35)22-14-17-6-2-3-7-18(17)16-30-22/h2-11,14-16H,12-13H2,1H3,(H,31,35)(H,33,34)

InChI Key

FWKBYINAHAXZOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(C(=O)N2C3=CC=CC=C3F)(CCC(=O)O)NC(=O)C4=CC5=CC=CC=C5C=N4

Origin of Product

United States

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